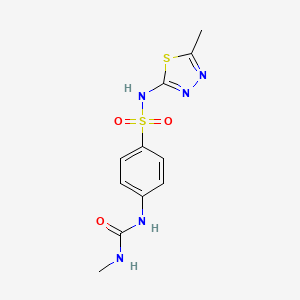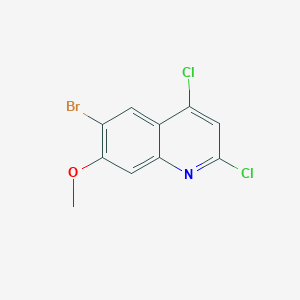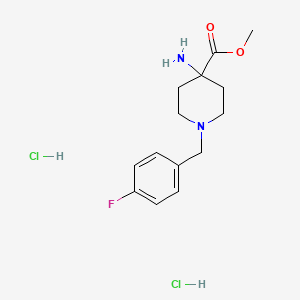
(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phthalimide group attached to a hydroxybutanoic acid backbone, making it a versatile molecule for synthetic and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
化学反応の分析
Types of Reactions
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .
科学的研究の応用
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in
特性
分子式 |
C12H11NO5 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1 |
InChIキー |
YWDXODQRCDEZLN-SECBINFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)


![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)






![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
